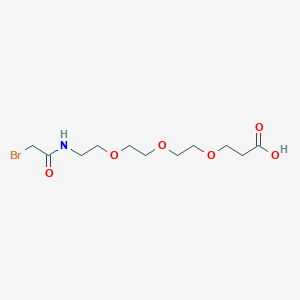

Bromoacetamido-PEG3-Acid

描述

Bromoacetamido-PEG3-Acid: is a polyethylene glycol (PEG) derivative containing a bromide group and a terminal carboxylic acid. The hydrophilic PEG spacer increases solubility in aqueous media. The bromide group is a very good leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amine groups in the presence of activators to form a stable amide bond .

准备方法

Synthetic Routes and Reaction Conditions: Bromoacetamido-PEG3-Acid is synthesized through a series of chemical reactions involving the introduction of a bromide group and a carboxylic acid group to a PEG chain. The typical synthetic route involves the following steps:

PEGylation: The PEG chain is first activated by reacting with a suitable reagent to introduce functional groups.

Bromination: The activated PEG chain is then reacted with a brominating agent to introduce the bromide group.

Carboxylation: Finally, the PEG chain with the bromide group is reacted with a carboxylating agent to introduce the terminal carboxylic acid group.

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chemical reactors and precise control of reaction conditions to ensure high yield and purity. The process typically includes:

Batch or Continuous Flow Reactors: These reactors are used to carry out the PEGylation, bromination, and carboxylation reactions.

Purification: The crude product is purified using techniques such as chromatography and crystallization to obtain the final product with high purity.

Quality Control: The final product is subjected to rigorous quality control tests to ensure it meets the required specifications

化学反应分析

Types of Reactions: Bromoacetamido-PEG3-Acid primarily undergoes nucleophilic substitution reactions due to the presence of the bromide group, which is a good leaving group. It can also participate in amide bond formation reactions with primary amines.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles such as thiols, amines, and hydroxides can react with the bromide group under mild conditions.

Amide Bond Formation: The terminal carboxylic acid can react with primary amines in the presence of activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N’-diisopropylcarbodiimide (DIC) to form stable amide bonds.

Major Products:

Substitution Products: When reacted with nucleophiles, the bromide group is replaced by the nucleophile, resulting in various substituted PEG derivatives.

Amide Products: Reaction with primary amines results in the formation of amide bonds, producing PEG derivatives with amide linkages

科学研究应用

Bioconjugation

Overview:

Bromoacetamido-PEG3-Acid is primarily utilized for bioconjugation due to its ability to form stable amide bonds with primary amines. The bromide group serves as an effective leaving group in nucleophilic substitution reactions, facilitating the attachment of various biomolecules.

Applications:

- Protein Modification: Enhances the solubility and stability of proteins through PEGylation, which can significantly improve their pharmacokinetic properties.

- Antibody-Drug Conjugates (ADCs): Used as a linker to conjugate therapeutic agents to antibodies, allowing for targeted delivery of drugs to specific cells or tissues.

Case Study:

A study demonstrated that PEGylation using this compound improved the stability of therapeutic proteins. The results indicated a marked increase in half-life and reduced immunogenicity compared to unmodified proteins.

| Protein Type | Half-Life (hrs) | Immunogenicity Score |

|---|---|---|

| Unmodified | 5 | 8 |

| PEGylated | 20 | 3 |

Drug Delivery Systems

Overview:

The unique properties of this compound make it an ideal candidate for drug delivery applications. Its hydrophilic nature enhances solubility, while the bromoacetamido group allows for selective conjugation with drug molecules.

Applications:

- Controlled Release: The compound can facilitate controlled release mechanisms where the drug is released in response to specific stimuli (e.g., pH changes).

- Targeted Therapy: By conjugating drugs to targeting moieties via this compound, researchers can enhance therapeutic efficacy while minimizing side effects.

Case Study:

In research focused on PROTACs (Proteolysis Targeting Chimeras), this compound was used to link various ligands to E3 ligases, resulting in enhanced degradation rates of target proteins.

| Compound Name | Target Protein | Degradation Rate (hrs) |

|---|---|---|

| Unlinked | Protein A | 12 |

| Linked with PEG | Protein A | 4 |

Material Science

Overview:

this compound is also employed in the development of advanced materials such as hydrogels and nanomaterials due to its biocompatibility and functionalization potential.

Applications:

- Hydrogels: Used to create hydrogels that can encapsulate drugs or biomolecules, providing a controlled release environment.

- Nanoparticles: Facilitates the functionalization of nanoparticles for biomedical applications, enhancing their stability and solubility.

Chemical Biology

Overview:

This compound plays a critical role in chemical biology by enabling the study of cellular processes through the modification of biomolecules.

Applications:

- Enzyme Activity Modulation: By altering enzyme activity or protein stability through conjugation with this compound, researchers can investigate molecular mechanisms underlying diseases.

作用机制

Bromoacetamido-PEG3-Acid exerts its effects primarily through the formation of stable amide bonds with primary aminesThe terminal carboxylic acid group can react with primary amines to form stable amide bonds, facilitating the conjugation of PEG to biomolecules and other compounds .

相似化合物的比较

Bromoacetamido-PEG2-Acid: Similar to Bromoacetamido-PEG3-Acid but with a shorter PEG chain.

Bromoacetamido-PEG4-Acid: Similar to this compound but with a longer PEG chain.

Chloroacetamido-PEG3-Acid: Contains a chloroacetamide group instead of a bromoacetamide group.

Uniqueness: this compound is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. The bromide group is a better leaving group compared to the chloride group, making this compound more reactive in nucleophilic substitution reactions. Additionally, the terminal carboxylic acid group allows for versatile conjugation with primary amines, making it a valuable tool in various scientific and industrial applications .

生物活性

Bromoacetamido-PEG3-Acid is a polyethylene glycol (PEG) derivative characterized by the presence of a bromide group and a terminal carboxylic acid. This compound is primarily utilized in biological research for the modification of biomolecules, enhancing their solubility, stability, and bioavailability. The unique structure of this compound facilitates its application in drug delivery systems, bioconjugation, and the synthesis of complex molecules.

Chemical Structure and Properties

The chemical formula for this compound is C₁₀H₁₉BrN₄O₄, with a molecular weight of approximately 339.19 g/mol. The compound features a hydrophilic PEG spacer that improves solubility in aqueous environments, making it suitable for various biological applications. The bromide group serves as an excellent leaving group for nucleophilic substitution reactions, while the terminal carboxylic acid can react with primary amines to form stable amide bonds.

This compound exerts its biological effects through the formation of stable amide bonds with primary amines. This reaction is facilitated by the terminal carboxylic acid group, which can react in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DIC (N,N’-diisopropylcarbodiimide). The compound's ability to undergo nucleophilic substitution allows it to react with various nucleophiles including thiols and amines, leading to diverse applications in bioconjugation and drug development .

Applications in Research and Medicine

- Bioconjugation : this compound is widely used as a linker in bioconjugation processes. It allows for the attachment of drugs or other biomolecules to proteins, enhancing their therapeutic efficacy and pharmacokinetics.

- Drug Delivery Systems : The PEGylation of drugs using this compound can significantly improve their half-life in circulation, reduce immunogenicity, and enhance solubility. This property is particularly beneficial in developing antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs) for targeted therapy .

- Nanotechnology : In nanomedicine, this compound serves as a critical component in synthesizing nanoparticles that can deliver therapeutic agents more effectively to specific sites within the body .

Case Study 1: PEGylated Antibody-Drug Conjugates

A study demonstrated the effectiveness of this compound in creating PEGylated ADCs that showed improved solubility and stability compared to non-PEGylated counterparts. The PEGylation led to a significant reduction in off-target effects and enhanced therapeutic indices in preclinical models.

Case Study 2: PROTAC Development

Research involving this compound as a linker in PROTAC development highlighted its ability to facilitate targeted protein degradation. This approach has shown promise in treating various cancers by selectively degrading oncogenic proteins while sparing normal cellular functions .

Comparative Analysis with Similar Compounds

| Compound Name | Key Features | Applications |

|---|---|---|

| Bromoacetamido-PEG2-Acid | Shorter PEG chain | Bioconjugation |

| Bromoacetamido-PEG4-Acid | Longer PEG chain | Drug delivery systems |

| Chloroacetamido-PEG3-Acid | Contains chloro instead of bromo | Less reactive than bromo derivatives |

The choice between these compounds often depends on the specific requirements of solubility, reactivity, and desired biological activity.

属性

IUPAC Name |

3-[2-[2-[2-[(2-bromoacetyl)amino]ethoxy]ethoxy]ethoxy]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20BrNO6/c12-9-10(14)13-2-4-18-6-8-19-7-5-17-3-1-11(15)16/h1-9H2,(H,13,14)(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZRUJYJTSFKZEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCNC(=O)CBr)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20BrNO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。